molecular formula C10H10F3NO3 B14068835 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14068835
M. Wt: 249.19 g/mol
InChI Key: PSSPHPYIWVLSKB-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino and hydroxy substituted propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Formation of 3-amino-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds

Properties

IUPAC Name

3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPHPYIWVLSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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